molecular formula C23H40GeO B14562060 [2-(4-Methoxyphenyl)-2-methylhex-3-en-3-yl](tripropyl)germane CAS No. 62262-96-8

[2-(4-Methoxyphenyl)-2-methylhex-3-en-3-yl](tripropyl)germane

Cat. No.: B14562060
CAS No.: 62262-96-8
M. Wt: 405.2 g/mol
InChI Key: RZMSRWYDNNDCGL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylgermane is an organogermanium compound characterized by the presence of a germanium atom bonded to a complex organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylgermane typically involves the reaction of tripropylgermanium chloride with a suitable organic precursor. The reaction is carried out under an inert atmosphere to prevent oxidation and is often facilitated by the use of a catalyst. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps for purification and quality control. Techniques such as distillation, crystallization, and chromatography are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylgermane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can modify the organic moiety or the germanium center.

    Substitution: The tripropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylgermane is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Organogermanium compounds have been studied for their anti-inflammatory, immunomodulatory, and anticancer activities. 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylgermane may exhibit similar properties, making it a candidate for drug development.

Industry

In industry, the compound is used in the development of advanced materials, including semiconductors and polymers. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylgermane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylsilane
  • 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylstannane
  • 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-yllead

Uniqueness

Compared to similar compounds, 2-(4-Methoxyphenyl)-2-methylhex-3-en-3-ylgermane exhibits unique reactivity due to the presence of the germanium atom. Germanium’s chemical properties differ from those of silicon, tin, and lead, leading to distinct reactivity patterns and potential applications. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62262-96-8

Molecular Formula

C23H40GeO

Molecular Weight

405.2 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]-tripropylgermane

InChI

InChI=1S/C23H40GeO/c1-8-12-22(24(17-9-2,18-10-3)19-11-4)23(5,6)20-13-15-21(25-7)16-14-20/h12-16H,8-11,17-19H2,1-7H3

InChI Key

RZMSRWYDNNDCGL-UHFFFAOYSA-N

Canonical SMILES

CCC[Ge](CCC)(CCC)C(=CCC)C(C)(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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